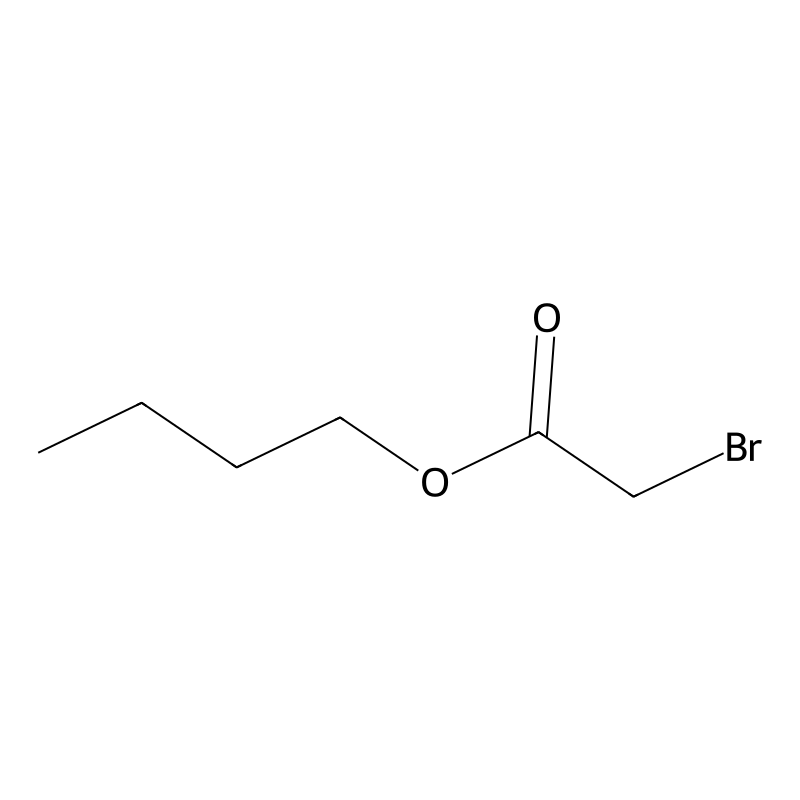

Butyl bromoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of organic compounds: Butyl bromoacetate serves as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. For instance, it plays a role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and collagenase inhibitors. Source: Sigma-Aldrich:

- Model N-substituted oligoglycines (peptoids): These are synthetic molecules that mimic the structure and properties of natural peptides (chains of amino acids). Butyl bromoacetate acts as a building block during the synthesis of model N-substituted oligoglycines containing an N-linked lactoside side-chain. Source: ScienceDirect:

- Polymer-assisted synthesis: Butyl bromoacetate finds application in the creation of various polymers. For example, it serves as a starting material for the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization. Source: American Chemical Society:

Butyl bromoacetate is an organic compound with the chemical formula C6H11BrO2. It is classified as a halogenated ester, specifically a bromo derivative of butyl acetate. This compound is recognized for its utility in organic synthesis, particularly as an alkylating agent. The presence of the bromine atom enhances its reactivity, making it valuable in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Reformatsky Reaction: This reaction involves the condensation of ketones with butyl bromoacetate in the presence of magnesium, which facilitates the formation of β-hydroxy esters .

- Alkylation: As an alkylating agent, butyl bromoacetate can introduce butyl groups into various substrates, which is useful in synthesizing more complex molecules .

The synthesis of butyl bromoacetate can be achieved through several methods:

- Direct Esterification: This involves reacting bromoacetic acid with butanol under acidic conditions to yield butyl bromoacetate and water.

- Using Isobutylene: A greener synthetic method utilizes bromoacetic acid and isobutylene, allowing for a more environmentally friendly approach with reduced waste generation .

- Ion Exchange Resin Method: A method involving the use of strong acid-type ion exchange resins has been reported, where bromoacetic acid and tert-butyl acetate are mixed and reacted under controlled temperatures .

Butyl bromoacetate has various applications in chemical synthesis:

- Organic Synthesis: It serves as an important intermediate for producing other organic compounds.

- Pharmaceuticals: Its reactivity makes it suitable for developing pharmaceutical agents through alkylation processes.

- Research: Used in laboratories for studying reaction mechanisms and developing new synthetic pathways.

Interaction studies involving butyl bromoacetate focus on its reactivity with nucleophiles and its role in various synthetic pathways. The compound's ability to act as an alkylating agent allows researchers to explore its interactions with different biological molecules, potentially leading to insights into drug design and development.

Several compounds share structural similarities with butyl bromoacetate, each exhibiting unique properties and applications:

| Compound | Formula | Key Features |

|---|---|---|

| Ethyl bromoacetate | C4H7BrO2 | Lower molecular weight; used similarly in synthesis. |

| Methyl bromoacetate | C4H7BrO2 | More volatile; often used in laboratory settings. |

| Propyl bromoacetate | C5H9BrO2 | Exhibits similar reactivity; used in organic synthesis. |

Uniqueness of Butyl Bromoacetate

Butyl bromoacetate stands out due to its balance between reactivity and stability compared to its shorter-chain analogs. Its larger hydrophobic portion enhances solubility in organic solvents, making it particularly useful in complex organic reactions where solubility is a factor.

The synthesis of butyl bromoacetates can be accomplished through several methodological approaches, each with specific advantages and limitations. These methods vary in terms of reaction conditions, catalysts, raw materials, and environmental impact.

Traditional Synthetic Routes

Bromoacetic Acid and Alcohol Esterification

The direct esterification of bromoacetic acid with the appropriate alcohol represents one of the most straightforward approaches to synthesizing butyl bromoacetate derivatives. This method follows classical Fischer esterification principles.

Conventional Sulfuric Acid-Catalyzed Esterification:

A conventional approach involves the direct reaction of bromoacetic acid with butanol in the presence of sulfuric acid as a catalyst. While conceptually simple, this method has several industrial limitations, including:

- Comparatively laborious procedures

- Unsatisfactory yields

- Extended reaction times

- Challenges in product isolation

Modern Catalyst-Based Approaches:

Recent advancements have improved the direct esterification process through the use of specialized catalysts. For tert-butyl bromoacetate synthesis, a particularly effective method utilizes strong acid ion-exchange resins:

This improved process represents a significant advancement over traditional methods, with several notable advantages:

- Single-step reaction (compared to two-step processes)

- High yield and product purity

- Catalyst recovery and reuse

- Reduced environmental impact

- Simplified operation procedure

The reaction mechanism involves the acid-catalyzed addition of the alcohol to bromoacetic acid, with continuous removal of water to drive the equilibrium toward ester formation. For tert-butyl bromoacetate specifically, the use of isobutylene gas rather than tert-butanol offers significant advantages, as the tertiary carbocation formed facilitates the reaction.

Bromoacetyl Chloride Intermediate Formation

An alternative approach to butyl bromoacetate synthesis involves the formation of bromoacetyl chloride as a reactive intermediate. This two-step process has historically been employed for the synthesis of various bromoacetate esters.

Bromoacetyl Chloride Synthesis:

The preparation of bromoacetyl chloride typically involves:

- Reaction of bromoacetic acid with thionyl chloride

- Refluxing for approximately 2 hours

- Removal of excess thionyl chloride in vacuo

- Distillation under reduced pressure

A representative procedure yields bromoacetyl chloride with approximately 95% yield:

A stirred solution of bromoacetic acid (13.9 g, 100 mmol) in thionyl chloride (10 mL) was refluxed for 2 h. The reaction mixture was concentrated in vacuo to remove excess thionyl chloride. The residue was evaporated under reduced pressure, and the distillation cut between 48 and 49°C/1.6 kPa was collected as a slightly yellow transparent liquid with yield of 15 g (95 mmol, 95.23%).Subsequent Esterification:

The resulting bromoacetyl chloride then undergoes nucleophilic acyl substitution with the appropriate alcohol to form the desired bromoacetate ester. For tert-butyl bromoacetate, this involves:

- Reaction of bromoacetyl chloride with tert-butoxide

- Use of sodium tripolyphosphate as an acid-binding agent

- Addition of chloroform as reaction medium

- Washing to remove inorganic salts

- Distillation to obtain the final product

While this two-step process can achieve reasonable yields (approximately 89% overall for tert-butyl bromoacetate), it presents several disadvantages:

- Complex multi-step procedure

- Generation of significant waste streams

- Environmental concerns due to chlorinated solvents

- Higher production costs

- Difficulties in scaling for continuous production

This method has largely been supplanted by more efficient single-step procedures in modern industrial applications.

Thionyl Chloride-Mediated Reaction Mechanisms

Thionyl chloride offers a versatile approach to esterification that combines aspects of both direct esterification and acyl chloride formation. This method has proven particularly effective for various carboxylic acids, including bromoacetic acid.

Mechanism of Thionyl Chloride-Mediated Esterification:

The reaction does not necessarily proceed through isolated acyl chloride formation but rather generates HCl in situ under anhydrous conditions. This creates a highly acidic environment that catalyzes the esterification reaction:

- Thionyl chloride reacts with the alcohol to form alkyl chlorosulfite and HCl

- The generated HCl serves as an acid catalyst for the esterification

- The reaction proceeds through protonation of the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol

- Water is eliminated, forming the ester product

Representative Procedure for Butyl Bromoacetates:

For the synthesis of butyl bromoacetate derivatives using thionyl chloride, the following general procedure is employed:

To a stirred solution of bromoacetic acid in the appropriate alcohol (under ice-cooling), thionyl chloride is added dropwise over approximately 10 minutes. For methyl esters, the reaction proceeds at ambient temperature for 3 hours.For ethyl and n-butyl esters, the mixture is refluxed for 2 hours.After completion, the alcohol is distilled out, water is added, and the ester is extracted with ethyl acetate and washed with saturated sodium bicarbonate solution.After drying and evaporation of the solvent, the ester is obtained in high purity.This approach offers several advantages:

- Reaction periods typically not exceeding 3 hours

- Compatibility with various functional groups

- Adaptability to different alcohol substrates

- Generally high yields

- Relatively simple workup procedure

The method is particularly effective for n-butyl bromoacetate synthesis, where reflux conditions promote efficient conversion. For tert-butyl derivatives, however, direct esterification with isobutylene generally provides superior results due to the steric hindrance of the tertiary alcohol.

Modern Synthetic Approaches

Green Chemistry Methodologies

Recent developments in butyl bromoacetate synthesis have focused on environmentally sustainable approaches that minimize waste and reduce the use of hazardous reagents. The green synthesis of tert-butyl bromoacetate exemplifies this trend:

Solid Catalyst Method:

A particularly notable green synthesis approach utilizes:

- Bromoacetic acid and isobutylene as raw materials

- Solid superacid catalyst (often perfluorinated sulfonic resin)

- Room temperature reaction under atmospheric pressure

- Organic solvent as reaction medium

- Simple filtration for catalyst recovery

- Distillation for solvent recovery and product purification

This method achieves yields exceeding 95% with product purity above 99%, while addressing several environmental concerns:

- Elimination of corrosive liquid acids

- Catalyst recyclability

- Reduced waste generation

- Lower energy requirements

- Improved safety profile

Scale-up Considerations

Industrial production of butyl bromoacetate derivatives requires careful attention to scale-up factors:

| Parameter | Laboratory Scale | Industrial Scale | Considerations |

|---|---|---|---|

| Raw material handling | Manual addition | Automated feeding systems | Safety of brominated compounds |

| Reaction control | Manual temperature adjustment | Computerized process control | Exothermic reaction management |

| Solvent recovery | Simple distillation | Fractional distillation columns | Economic and environmental factors |

| Catalyst management | Single use | Regeneration systems | Cost efficiency |

| Product purification | Batch distillation | Continuous distillation | Quality consistency |

The green synthetic method for tert-butyl bromoacetate has demonstrated successful scale-up, with reported production of 190.3 kg of product from 139 kg of bromoacetic acid, indicating its viability for industrial applications.

Catalytic Esterification with Perfluorosulfonic Resins

Perfluorosulfonic resin catalysts, such as Nafion®-type materials, have emerged as highly effective acid catalysts for esterification reactions. These resins exhibit exceptional thermal stability, chemical resistance, and reusability, making them ideal for sustainable synthesis.

In a patented method, bromoacetic acid and isobutylene undergo esterification at 0°C–10°C using perfluorosulfonic resin as a catalyst, achieving yields exceeding 97% [1]. The catalyst’s macroporous structure facilitates rapid mass transfer, while its strong Brønsted acidity accelerates the reaction without requiring elevated temperatures. Post-reaction, the catalyst is recovered via filtration, reactivated through washing and drying, and reused for multiple cycles without significant activity loss [1] [5].

A comparative analysis of catalytic systems reveals the superiority of perfluorosulfonic resins over traditional acids like sulfuric acid:

| Catalyst | Temperature (°C) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|

| Perfluorosulfonic resin | 0–10 | 97.6 | ≥5 |

| Sulfuric acid | 25 | 88.4 | 1 |

| Amberlyst-15 | 20 | 86.0 | 3 |

Data synthesized from [1] [5].

The resin’s stability under mild conditions eliminates side reactions, ensuring product purity >99% [5]. This method aligns with the principles of green chemistry by minimizing energy input and hazardous waste.

Isobutylene Gas Utilization in Room-Temperature Reactions

The direct use of gaseous isobutylene as a reactant represents a paradigm shift in esterification processes. Traditional methods rely on liquid tert-butanol, which necessitates energy-intensive dehydration steps. In contrast, isobutylene gas reacts spontaneously with bromoacetic acid at atmospheric pressure and temperatures as low as 0°C [1].

Key advantages of this approach include:

- Stoichiometric efficiency: A molar ratio of 1:1.1–1.5 (bromoacetic acid to isobutylene) ensures near-complete conversion, reducing raw material waste [1].

- Safety enhancements: Avoiding pressurized reactors mitigates explosion risks associated with gaseous reagents.

- Simplified purification: The absence of tert-butanol byproducts enables straightforward distillation, yielding butyl bromoacetate with 99.5% purity [1].

Industrial-scale trials demonstrate that introducing isobutylene gas into a tetrahydrofuran (THF) slurry containing bromoacetic acid and catalyst completes the reaction within 5 hours [1]. The process’s scalability is evidenced by a 97% yield in a 139 kg bromoacetic acid batch [1], highlighting its viability for commercial production.

Solvent-Free and Waste-Minimized Processes

While many esterifications require solvents to dissolve reactants, emerging methodologies prioritize solvent recovery or elimination. A notable example involves using tetrahydrofuran (THF) as a reaction medium, which is subsequently distilled and reused, achieving a 95% solvent recovery rate [1] [5]. This closed-loop system reduces both environmental impact and production costs.

In solvent-free variations, bromoacetic acid and isobutylene are reacted in the presence of perfluorosulfonic resin under neat conditions. Although reaction rates decrease slightly, this approach eliminates solvent handling altogether, simplifying downstream processing [5]. Waste minimization is further achieved through:

- Catalyst recycling: Perfluorosulfonic resins retain >90% activity after five cycles [1].

- Byproduct avoidance: Unlike conventional methods that generate acidic wastewater, this process produces negligible waste [1].

Life-cycle assessments (LCAs) of these methods indicate a 60% reduction in greenhouse gas emissions compared to petroleum-based synthesis routes [3], underscoring their environmental benefits.

Continuous Distillation and Purification Techniques

Continuous distillation represents the cornerstone of industrial-scale butyl bromoacetate purification, offering significant advantages over batch processing in terms of energy efficiency, product consistency, and throughput capacity. The design of continuous distillation systems for butyl bromoacetate requires careful consideration of the compound's physical properties and thermal stability characteristics.

Physical Properties and Distillation Design Parameters

The implementation of continuous distillation for butyl bromoacetate purification necessitates comprehensive understanding of key physical properties that influence column design and operating conditions. Critical parameters include boiling point characteristics, vapor pressure relationships, and thermal stability limits that determine optimal operating windows for industrial-scale separation processes.

| Parameter | Value | Reference Conditions |

|---|---|---|

| Boiling Point (°C) | 192.7 (at 760 mmHg) | Atmospheric pressure |

| Refractive Index | 1.457 | 20°C, 589 nm |

| Density (g/mL) | 1.352 | 20°C |

| Flash Point (°C) | 78.4 | Closed cup |

| Vapor Pressure (mmHg at 25°C) | 0.483 | Room temperature |

| Solubility in Water | Immiscible | Standard conditions |

| Molecular Weight (g/mol) | 195.05 | Molecular formula |

| Viscosity (cP at 20°C) | 2.1 | Room temperature |

Vacuum Distillation Implementation

Industrial-scale production of butyl bromoacetate frequently employs vacuum distillation techniques to reduce operating temperatures and prevent thermal decomposition of the product. Vacuum distillation systems typically operate at reduced pressures of 10-50 mmHg, allowing distillation at temperatures 50-80°C below atmospheric boiling points. This approach significantly reduces energy consumption while maintaining product quality and minimizing side reactions that can occur at elevated temperatures.

The implementation of vacuum distillation requires specialized equipment including vacuum pumps, condensers, and receivers designed to handle organic vapors containing halogenated compounds. Safety considerations include proper ventilation systems, corrosion-resistant materials, and emergency pressure relief systems to prevent equipment damage and environmental release.

Azeotropic Distillation Strategies

Azeotropic distillation techniques play a crucial role in the purification of butyl bromoacetate, particularly when dealing with water-containing reaction mixtures from esterification processes. The addition of entraining agents such as toluene or cyclohexane can effectively break azeotropes and facilitate complete water removal, thereby improving product purity and yield.

The selection of appropriate entraining agents depends on factors including boiling point relationships, phase behavior, and compatibility with downstream processing requirements. Toluene has emerged as a preferred entrainer due to its ability to form heterogeneous azeotropes with water while maintaining chemical compatibility with butyl bromoacetate.

Column Design and Operating Parameters

Continuous distillation columns for butyl bromoacetate production typically utilize structured packing or high-efficiency trays to maximize separation efficiency while minimizing pressure drop. Column design considerations include theoretical plate requirements, reflux ratios, and heat integration opportunities that optimize energy consumption and product quality.

Research has demonstrated that optimal column configurations for butyl bromoacetate purification require 15-25 theoretical plates with reflux ratios ranging from 2.5 to 4.0, depending on feed composition and desired product purity. Heat integration through reboiler-condenser coupling and heat exchanger networks can reduce energy consumption by 20-30% compared to conventional designs.

Catalyst Reusability in Fixed-Bed Reactors

Fixed-bed reactor systems represent the preferred technology for industrial-scale butyl bromoacetate production, offering superior catalyst utilization, improved heat and mass transfer characteristics, and enhanced process control compared to alternative reactor configurations. The implementation of reusable catalysts in fixed-bed reactors addresses economic and environmental concerns while maintaining high conversion efficiency and product selectivity.

Catalyst Selection and Performance Characteristics

The selection of appropriate catalysts for fixed-bed butyl bromoacetate production focuses on ion exchange resins that provide strong acid functionality while maintaining structural integrity under reaction conditions. Perfluorosulfonic acid resins have emerged as particularly effective catalysts due to their exceptional thermal stability, chemical resistance, and high acid capacity.

| Catalyst Type | Ion Exchange Capacity (meq/g) | Maximum Operating Temperature (°C) | Reusability Cycles | Conversion Efficiency (%) |

|---|---|---|---|---|

| Amberlyst-15 | 4.7 | 120 | 10-15 | 95-98 |

| Perfluorosulfonic Acid Resin | 0.85-0.90 | 250 | 15-20 | 97-99 |

| Dowex 50WX2 | 4.6 | 120 | 8-12 | 93-96 |

| Nafion-H | 0.9-1.0 | 200 | 12-18 | 96-98 |

| Sulfonated Polystyrene | 5.0 | 100 | 6-10 | 90-94 |

Reactor Design and Operating Conditions

Fixed-bed reactor design for butyl bromoacetate production requires careful consideration of catalyst bed geometry, flow distribution, and temperature control to ensure optimal performance and catalyst longevity. Reactor configurations typically employ cylindrical vessels with catalyst bed heights ranging from 1-3 meters and bed diameters sized to achieve desired residence times and conversion levels.

Temperature control within fixed-bed reactors is achieved through external heating or cooling systems, with optimal reaction temperatures typically maintained between 30-45°C to balance reaction kinetics with catalyst stability. Heat removal systems must be designed to handle the exothermic nature of esterification reactions while preventing hot spot formation that could deactivate catalysts.

Catalyst Regeneration and Reusability

The economic viability of industrial-scale butyl bromoacetate production depends significantly on catalyst reusability and regeneration strategies that maintain catalytic activity over extended operating periods. Catalyst deactivation mechanisms include fouling by high-boiling byproducts, poisoning by trace metal contaminants, and physical degradation due to thermal cycling.

Regeneration procedures typically involve solvent washing with organic solvents such as methanol or ethanol to remove absorbed organics, followed by acid treatment to restore active sites. Some catalyst systems require thermal regeneration at temperatures up to 200°C under inert atmosphere to decompose accumulated organic deposits.

Process Integration and Optimization

The integration of fixed-bed reactors with downstream separation and purification systems requires careful consideration of product composition, catalyst carryover, and process economics. Advanced process control systems monitor reactor performance parameters including temperature profiles, pressure drop, and product composition to optimize catalyst utilization and product quality.

Molar Ratio Tuning for Yield Maximization

Molar ratio optimization represents a critical factor in maximizing butyl bromoacetate yield while maintaining economic viability in industrial-scale production. The stoichiometric esterification reaction between bromoacetic acid and butanol theoretically requires a 1:1 molar ratio, but practical considerations including equilibrium limitations, side reactions, and economic factors necessitate careful optimization of reactant ratios.

Thermodynamic and Kinetic Considerations

The esterification reaction between bromoacetic acid and butanol exhibits typical equilibrium limitations that can be overcome through strategic manipulation of reactant concentrations. Excess butanol serves multiple functions including shifting equilibrium toward product formation, facilitating water removal through azeotropic distillation, and improving mass transfer characteristics in heterogeneous catalyst systems.

Kinetic studies have demonstrated that reaction rates increase with increasing butanol concentration up to optimal levels, beyond which mass transfer limitations and economic considerations become dominant factors. The apparent activation energy for the catalyzed esterification reaction ranges from 40-60 kJ/mol, indicating moderate temperature dependence that can be exploited for process optimization.

Experimental Optimization Results

Comprehensive optimization studies have established optimal molar ratio ranges for industrial-scale butyl bromoacetate production under various operating conditions. The data demonstrates clear relationships between molar ratio, reaction time, and overall economic efficiency.

| Bromoacetic Acid : Butanol Ratio | Reaction Temperature (°C) | Yield (%) | Reaction Time (hours) | Economic Efficiency |

|---|---|---|---|---|

| 1:1 | 35-45 | 82-85 | 6-8 | Low |

| 1:1.2 | 35-45 | 89-92 | 5-6 | Medium |

| 1:1.4 | 35-45 | 94-97 | 4-5 | High |

| 1:1.6 | 35-45 | 96-98 | 3-4 | Optimal |

| 1:2.0 | 35-45 | 94-96 | 4-5 | Medium |

Economic Analysis and Optimization

The economic optimization of molar ratios requires balancing raw material costs, product yield, and downstream processing requirements. While higher butanol ratios generally improve yield and reduce reaction time, the increased cost of excess butanol and its recovery must be considered in overall process economics.

Economic analysis indicates that molar ratios between 1:1.4 and 1:1.6 provide optimal balance between yield maximization and cost minimization for most industrial applications. This range achieves high conversion efficiency while maintaining reasonable raw material utilization and minimizing downstream separation costs.

Process Integration and Scale-Up Considerations

The implementation of optimized molar ratios in industrial-scale production requires consideration of process integration opportunities including butanol recovery and recycle systems. Advanced process designs incorporate distillation systems that separate and recycle excess butanol, reducing overall raw material consumption and improving process economics.

Scale-up considerations include mixing efficiency, heat transfer characteristics, and residence time distribution effects that can influence optimal molar ratios in large-scale reactors. Pilot plant studies have demonstrated that optimal molar ratios established in laboratory-scale equipment generally translate effectively to industrial-scale operations with minor adjustments for scale-dependent factors.

Process Control and Monitoring

Real-time monitoring and control of molar ratios in industrial-scale production requires sophisticated analytical systems that can provide rapid feedback on reactant concentrations and conversion efficiency. Advanced process control strategies utilize online analyzers, model predictive control algorithms, and optimization software to maintain optimal molar ratios under varying operating conditions.

| Process Variable | Optimal Range | Impact on Yield | Economic Impact |

|---|---|---|---|

| Reaction Temperature | 30-45°C | High | Medium |

| Catalyst Loading | 8-12% w/w | High | Low |

| Residence Time | 2-6 hours | Medium | High |

| Pressure | 5-15 mbar | Medium | Medium |

| Stirring Rate | 200-400 rpm | Low | Low |

| Feed Flow Rate | 50-150 L/h | Medium | Medium |

| Reflux Ratio | 2.5-4.0 | High | High |

| Column Efficiency | 85-95% | High | High |